An In-depth Technical Guide to 6-Bromo-2,7-naphthyridin-1(2H)-one: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-2,7-naphthyridin-1(2H)-one: A Privileged Scaffold for Modern Drug Discovery
Abstract
The naphthyridine core, a family of diazanaphthalenes, represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide provides a detailed technical overview of a key derivative, 6-Bromo-2,7-naphthyridin-1(2H)-one (CAS No. 1260671-39-3). We will explore its physicochemical properties, present a reasoned synthetic pathway with detailed protocols, discuss its chemical reactivity as a versatile building block, and contextualize its application within contemporary drug discovery programs, particularly in the domain of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: The Significance of the Naphthyridinone Core
Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2] Their structural rigidity, combined with the hydrogen bonding capabilities afforded by the nitrogen atoms, makes them exceptional scaffolds for interacting with biological targets. There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms.[3] The "naphthyridin-one" subclass, which features a carbonyl group on one of the rings, has garnered significant attention. These scaffolds are prevalent in compounds targeting a range of diseases, from cancer to inflammatory conditions.[4][5]
Specifically, the 2,7-naphthyridinone core has been identified as a promising framework for developing potent kinase inhibitors.[6] The strategic placement of the bromine atom in 6-Bromo-2,7-naphthyridin-1(2H)-one provides a crucial reactive handle, enabling extensive chemical modification and the exploration of structure-activity relationships (SAR).
Physicochemical and Structural Data
A precise understanding of a compound's properties is the foundation of its application. The key identifiers and computed data for 6-Bromo-2,7-naphthyridin-1(2H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 1260671-39-3 | [7][8] |
| Molecular Formula | C₈H₅BrN₂O | [7][9] |
| Molecular Weight | 225.04 g/mol | [7][8] |
| Monoisotopic Mass | 223.95853 Da | [9] |
| InChIKey | AHYAOBRZYNUZEW-UHFFFAOYSA-N | [7][9] |
| SMILES | C1=CNC(=O)C2=CN=C(C=C21)Br | [9] |
| Purity (Typical) | >98% | [10] |
Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of naphthyridinone cores, a common and effective strategy involves the construction of the second ring from a pre-formed, functionalized pyridine derivative.[1] A plausible and efficient route to synthesize 6-Bromo-2,7-naphthyridin-1(2H)-one is outlined below. This approach leverages a tandem Reissert reaction followed by intramolecular cyclization.[6]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 6-Bromo-2,7-naphthyridin-1(2H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of the Reissert Intermediate from 5-Bromo-3-cyanopyridine
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Causality: The Reissert reaction is a classic method for the functionalization of pyridine rings. It involves the addition of an acyl group and a cyanide equivalent across the N=C bond, creating a dihydro-intermediate that is readily deprotonated to form a stable anion. This anion is the key nucleophile for the subsequent cyclization step.
-
Protocol:
-
To a stirred, cooled (0 °C) solution of 5-Bromo-3-cyanopyridine (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water, add potassium cyanide (KCN, 1.5 eq).
-
Slowly add benzoyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS indicates consumption of the starting material.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Reissert compound is often carried forward without extensive purification, but can be purified by silica gel chromatography if necessary.
-
Step 2: Intramolecular Cyclization and Aromatization
-
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the carbon adjacent to the cyano group in the Reissert intermediate. The resulting carbanion undergoes an intramolecular nucleophilic attack on the cyano group, forming the new six-membered ring. The initial product is a dihydro-naphthyridinone, which is subsequently oxidized to the final aromatic product. This oxidation often occurs spontaneously upon exposure to air during workup, providing a convenient final step.[6]
-
Protocol:
-
Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC for the formation of the product.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 6-Bromo-2,7-naphthyridin-1(2H)-one as a solid.
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Chemical Reactivity and Applications in Drug Discovery
The true value of 6-Bromo-2,7-naphthyridin-1(2H)-one lies in its potential for derivatization. The C6-bromo substituent is a versatile synthetic handle, perfectly positioned for modification via modern cross-coupling chemistry.[11] This allows for the systematic introduction of a wide array of chemical moieties, a cornerstone of any medicinal chemistry program aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine substituents which can modulate solubility and target engagement.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear extensions to probe target binding pockets.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.[4]
This strategic derivatization is central to its use as a scaffold for kinase inhibitors. Kinase inhibitors often feature a heterocyclic core (the "hinge-binder") and various substituents that occupy adjacent hydrophobic pockets and solvent-exposed regions. The 2,7-naphthyridinone core itself can form critical hydrogen bonds with the kinase hinge region, while the substituents introduced at the C6-position can be tailored to achieve high affinity and selectivity for the target of interest, such as c-Kit or VEGFR-2.[6]
Drug Discovery Workflow
Caption: Logical workflow for utilizing the scaffold in drug discovery.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should reveal distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the bicyclic core. A broader singlet, corresponding to the N-H proton of the lactam, is also expected, which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and a downfield signal for the carbonyl carbon (typically >160 ppm).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass (223.95853 Da for the monoisotopic mass).[9]
-
A key diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of nearly equal intensity [M]+ and [M+2]+, which is a definitive signature for a monobrominated compound.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A high-purity sample (typically >98%) will show a single major peak when monitored at an appropriate UV wavelength.
Conclusion
6-Bromo-2,7-naphthyridin-1(2H)-one is more than just a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its naphthyridinone core provides a proven scaffold for biological activity, while the C6-bromo substituent offers a gateway for extensive and predictable chemical modification. The synthetic accessibility and versatile reactivity of this compound make it an exceptionally valuable tool for researchers and drug development professionals aiming to create novel therapeutics, particularly in the competitive field of kinase inhibitors.
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